

Application Notes and Protocols for 19-Oxocinobufotalin in Cardiac Glycoside Studies

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Compound of Interest

Compound Name: 19-Oxocinobufotalin

Cat. No.: B2686571

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Introduction

19-Oxocinobufotalin is a bufadienolide, a class of cardiac glycosides characterized by a six-membered lactone ring.[1] These compounds are known for their potent inhibitory effects on the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2][3] Inhibition of the Na⁺/K⁺-ATPase in cardiomyocytes leads to an increase in intracellular calcium concentration, resulting in enhanced cardiac contractility.[1] Beyond its cardiotonic effects, emerging research suggests that **19-Oxocinobufotalin** and related bufadienolides can modulate various signaling pathways implicated in cell growth, proliferation, and apoptosis, making them promising candidates for further investigation in various therapeutic areas, including oncology.[1][4][5]

These application notes provide a comprehensive overview of the use of **19-Oxocinobufotalin** in cardiac glycoside research, including its mechanism of action, experimental protocols, and data interpretation guidelines.

Mechanism of Action

The primary molecular target of **19-Oxocinobufotalin** is the α -subunit of the Na⁺/K⁺-ATPase.[1][2] By binding to this enzyme, it inhibits its pumping function, leading to a cascade of downstream effects:

- **Increased Intracellular Sodium:** Inhibition of the Na⁺/K⁺-ATPase prevents the extrusion of Na⁺ from the cell, causing its intracellular concentration to rise.
- **Increased Intracellular Calcium:** The elevated intracellular Na⁺ concentration alters the function of the sodium-calcium exchanger (NCX), which typically expels Ca²⁺ from the cell. This leads to an accumulation of intracellular Ca²⁺.
- **Enhanced Cardiac Contractility:** In cardiomyocytes, the increased intracellular Ca²⁺ concentration enhances the interaction between actin and myosin filaments, resulting in a positive inotropic (contractility-enhancing) effect.^[1]
- **Modulation of Signaling Pathways:** The Na⁺/K⁺-ATPase also functions as a signal transducer. The binding of cardiac glycosides like **19-Oxocinobufotalin** can activate several intracellular signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, independently of its ion-pumping function.^{[1][4]}

Quantitative Data Summary

While specific quantitative data for **19-Oxocinobufotalin** is limited in publicly available literature, the following table summarizes typical data that would be generated in cardiac glycoside studies, based on the activity of related bufadienolides. Researchers should generate specific data for **19-Oxocinobufotalin** in their experimental systems.

Parameter	Typical Value Range (for related Bufadienolides)	Cell Line / System	Purpose
IC50 (Cell Viability)	10 - 500 nM	Various Cancer Cell Lines (e.g., HeLa, MCF-7)	To determine the concentration at which the compound inhibits cell growth by 50%.
IC50 (Na ⁺ /K ⁺ -ATPase Activity)	5 - 100 nM	Purified Na ⁺ /K ⁺ -ATPase or cell lysates	To quantify the direct inhibitory effect on the target enzyme.
Apoptosis Induction (% of Annexin V positive cells)	20 - 80% (at 24-48h)	Cardiomyocytes, Cancer Cells	To measure the extent of programmed cell death induced by the compound.
Change in Cardiac Contractility (% increase in force)	10 - 100%	Isolated Papillary Muscle, Langendorff Heart	To assess the physiological effect on heart muscle function.
Modulation of p-Akt/Akt ratio (fold change)	0.2 - 0.8	Various Cell Lines	To evaluate the impact on the PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **19-Oxocinobufotalin** on a given cell line.

Materials:

- **19-Oxocinobufotalin**
- Target cell line (e.g., H9c2 cardiomyocytes, various cancer cell lines)
- 96-well plates

- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **19-Oxocinobufotalin** in complete cell culture medium.
- Remove the old medium from the wells and add 100 µL of the prepared **19-Oxocinobufotalin** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by **19-Oxocinobufotalin** using flow cytometry.

Materials:

- **19-Oxocinobufotalin**
- Target cell line
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **19-Oxocinobufotalin** for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
- Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is for assessing the effect of **19-Oxocinobufotalin** on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

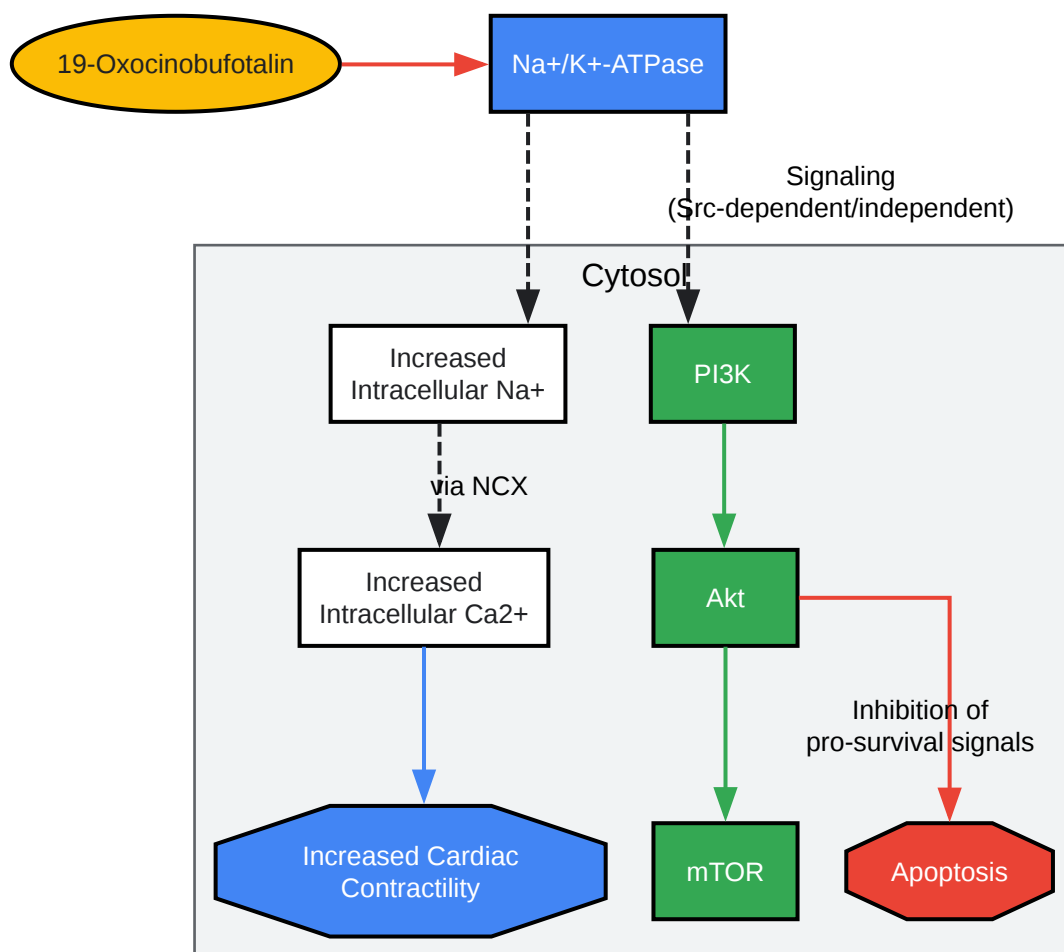
- **19-Oxocinobufotalin**
- Target cell line
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **19-Oxocinobufotalin** for the desired time.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

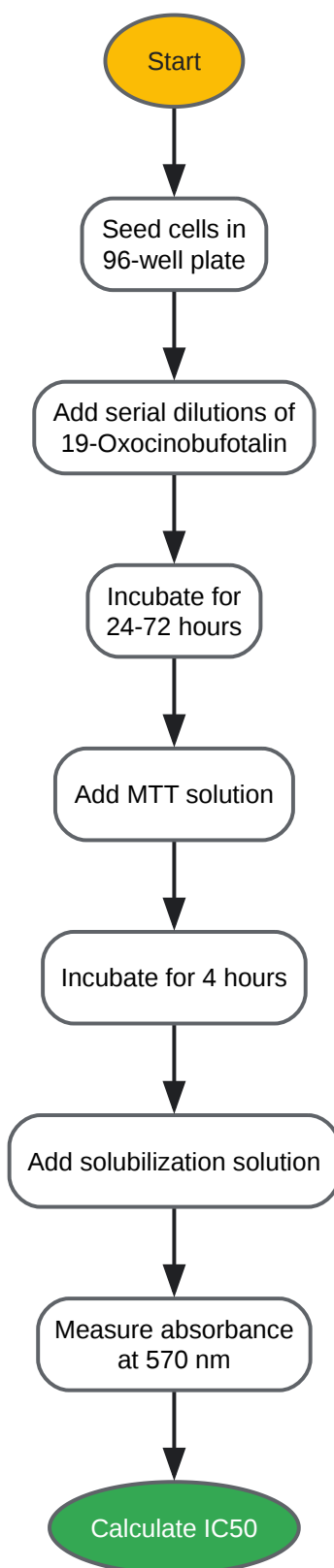
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations



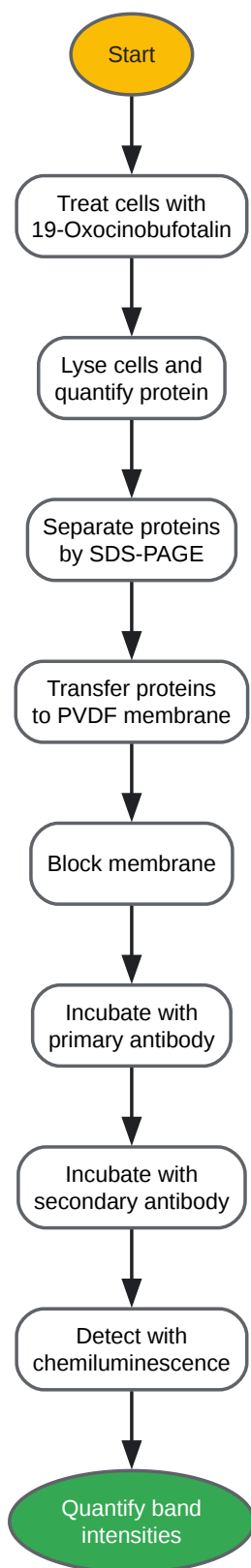
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Caption: Mechanism of action of **19-Oxocinobufotalin**.



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Caption: Experimental workflow for the MTT cell viability assay.



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Caption: Western blot analysis workflow.

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